2-(Pyridine-4-carbonyl)cyclopentan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(pyridine-4-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11NO2/c13-10-3-1-2-9(10)11(14)8-4-6-12-7-5-8/h4-7,9H,1-3H2 |
InChI Key |
SZVWRGLPRCZSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Structural Context and Relevance in Organic Chemistry
The structure of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is a composite of two key chemical entities: a cyclopentanone (B42830) ring and a pyridine (B92270) ring linked by a carbonyl group. This bifunctional nature is central to its chemical reactivity and relevance in organic synthesis.
The cyclopentanone component is a five-membered alicyclic ketone. Saturated five-membered rings like cyclopentane (B165970) are known for their conformational flexibility. The presence of the ketone and the bulky pyridine-carbonyl substituent influences this conformation. Cyclopentanone and its derivatives are versatile intermediates in organic synthesis, often used in the construction of more complex molecules, including natural products and pharmaceuticals. researchgate.netacs.org They can undergo a variety of reactions, such as aldol (B89426) condensations, Michael additions, and various cyclizations, providing pathways to diverse molecular architectures. acs.orgscirp.org
The second key component is the pyridine-4-carbonyl group. Pyridine is a six-membered aromatic heterocycle, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This nitrogen atom imparts distinct properties to the ring system, including basicity and the ability to participate in hydrogen bonding. nih.gov The pyridine ring is a ubiquitous scaffold in medicinal chemistry and is found in a vast number of biologically active compounds and FDA-approved drugs. nih.govnih.gov Its presence in a molecule can enhance water solubility and allow for specific interactions with biological targets like enzymes and receptors. nih.gov The carbonyl group linking the two rings acts as a rigid connector and a site for potential chemical modification.
The combination of an alicyclic ketone and an aromatic N-heterocycle in a single molecule makes this compound a noteworthy subject for synthetic exploration.
Overview of Key Research Domains Pertaining to the Compound
The academic interest in 2-(Pyridine-4-carbonyl)cyclopentan-1-one primarily falls into two interconnected domains: synthetic organic chemistry and medicinal chemistry.
In synthetic organic chemistry , this compound is valued as a versatile intermediate. The presence of multiple reactive sites—the ketone's α-carbons and carbonyl group, and the pyridine (B92270) ring—allows for a wide range of chemical transformations. It can serve as a starting material in multicomponent reactions, which are efficient processes where three or more reactants combine in a single step to form a complex product. scirp.org Such strategies are highly sought after for creating libraries of diverse compounds for high-throughput screening. nih.gov For instance, cyclopentanone (B42830) derivatives are known starting points for synthesizing various biologically active heterocycles like pyrans and thiophenes. researchgate.netscirp.org
In the realm of medicinal chemistry , the compound's structure is of significant interest. As mentioned, the pyridine nucleus is a well-established "privileged scaffold" known for its broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. nih.govnih.gov Similarly, molecules incorporating a cyclopentanone ring are explored for various therapeutic applications. Therefore, this compound represents a potential framework for the design and development of new therapeutic agents. Researchers may use it as a core structure to be modified, adding different functional groups to optimize its interaction with specific biological targets, such as p38 mitogen-activated protein (MAP) kinases, which are targets for anti-inflammatory drugs. researchgate.net
The investigation of this and related compounds contributes to the broader effort of drug discovery by providing novel molecular scaffolds that can be elaborated into potent and selective medicines.
Chemical Compound Data
Below is a table summarizing key identifiers for the subject compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 1250793-54-4 |
An exploration of the synthetic pathways leading to this compound requires a detailed analysis of the methods available for constructing its core components: the cyclopentanone ring and the pyridine-4-carbonyl group. This article delves into the established and potential synthetic methodologies for this compound and its essential precursors, organized by strategies for building the carbocyclic and heterocyclic moieties, and culminating in a discussion of how these fragments can be combined.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Pyridine 4 Carbonyl Cyclopentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-(Pyridine-4-carbonyl)cyclopentan-1-one, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive understanding of its proton and carbon environments, connectivity, and stereochemistry.
High-Resolution ¹H NMR Analysis for Proton Environment and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopentanone (B42830) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the nitrogen atom in the pyridine ring.
The protons of the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded due to the inductive effect of the nitrogen, likely appearing as a doublet around 8.7-8.9 ppm. The protons meta to the nitrogen (H-3' and H-5') would appear further upfield, around 7.8-8.0 ppm, also as a doublet.
The protons on the cyclopentanone ring would be in a more shielded environment. The methine proton at the C2 position, being adjacent to two carbonyl groups, is expected to be significantly deshielded and would likely appear as a multiplet in the range of 3.5-4.0 ppm. The methylene (B1212753) protons at C3, C4, and C5 would resonate further upfield, between 1.8 and 2.8 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling.
A significant aspect of the ¹H NMR spectrum would be the potential for keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.org In solution, β-dicarbonyl compounds can exist as an equilibrium mixture of the keto and enol forms. masterorganicchemistry.comlibretexts.orglibretexts.org The enol form would give rise to a characteristic downfield signal for the enolic proton, typically between 12 and 16 ppm, and the vinylic proton signal would also be present. The ratio of keto to enol tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Keto Form)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2', H-6' | 8.7 - 8.9 | d | 5.0 - 6.0 |
| H-3', H-5' | 7.8 - 8.0 | d | 5.0 - 6.0 |
| H-2 | 3.5 - 4.0 | m | - |
| H-3a, H-3b | 2.2 - 2.6 | m | - |
| H-4a, H-4b | 1.8 - 2.2 | m | - |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbons are expected to be the most downfield signals in the spectrum. The ketone carbonyl (C1) of the cyclopentanone ring would likely resonate around 205-215 ppm, while the exocyclic carbonyl carbon (C=O) would be in the range of 190-200 ppm.
The carbons of the pyridine ring would appear in the aromatic region (120-155 ppm). The carbon atom attached to the carbonyl group (C4') is expected to be around 140-145 ppm. The carbons ortho to the nitrogen (C2' and C6') would be significantly deshielded, appearing around 150-155 ppm, while the carbons meta to the nitrogen (C3' and C5') would be more shielded, resonating around 120-125 ppm. testbook.comcdnsciencepub.comresearchgate.net
The carbons of the cyclopentanone ring would be found in the upfield region. The methine carbon at C2, being alpha to two carbonyls, would be deshielded and is predicted to be in the 55-65 ppm range. The methylene carbons (C3, C4, and C5) would appear between 20 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 205 - 215 |
| C2 | 55 - 65 |
| C3 | 25 - 35 |
| C4 | 20 - 30 |
| C5 | 30 - 40 |
| C=O (exocyclic) | 190 - 200 |
| C2', C6' | 150 - 155 |
| C3', C5' | 120 - 125 |
Advanced NMR Techniques (e.g., 2D NMR, DEPT) for Comprehensive Structural Assignment and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. sdsu.eduscribd.com For instance, it would show correlations between the methine proton at C2 and the adjacent methylene protons at C3, and between the different methylene protons of the cyclopentanone ring. It would also confirm the coupling between the ortho and meta protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.eduscribd.com It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at ~3.7 ppm would show a correlation to the carbon at ~60 ppm, confirming their direct bond at the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduscribd.com HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected from the protons on the pyridine ring (H-3', H-5') to the exocyclic carbonyl carbon, and from the methine proton (H-2) to the cyclopentanone carbonyl carbon (C1) and the exocyclic carbonyl carbon.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. fiveable.melibretexts.orgyoutube.com A DEPT-90 spectrum would only show the methine carbon (C2), while a DEPT-135 spectrum would show methine and methyl carbons as positive signals and methylene carbons (C3, C4, C5) as negative signals. Quaternary carbons (C1, C4', and the exocyclic carbonyl) would be absent in both DEPT spectra. fiveable.melibretexts.orgyoutube.com
Dynamic NMR Studies for Conformational Dynamics and Isomerism
The cyclopentanone ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The presence of a bulky substituent at the C2 position would influence the conformational equilibrium. Dynamic NMR studies, involving variable temperature experiments, could provide insights into the conformational dynamics of the cyclopentanone ring. researchgate.netnih.govdoi.org By monitoring changes in the NMR spectrum as a function of temperature, it might be possible to determine the energy barriers for ring inversion and to identify the preferred conformation.
Furthermore, as mentioned earlier, keto-enol tautomerism is a key aspect of the chemistry of this molecule. Dynamic NMR can be used to study the kinetics and thermodynamics of this equilibrium. youtube.comkhanacademy.org Changes in temperature and solvent polarity can shift the equilibrium, and these changes can be monitored by NMR to gain a deeper understanding of the factors that stabilize each tautomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis of Carbonyl and Pyridine Functional Groups
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The cyclopentanone carbonyl (C1=O) stretching frequency is typically observed around 1740-1750 cm⁻¹. The exocyclic carbonyl group, being part of an aryl ketone system, would likely exhibit a stretching vibration at a lower frequency, in the range of 1680-1700 cm⁻¹, due to conjugation with the pyridine ring. pg.edu.pllibretexts.org
The pyridine ring itself will give rise to a series of characteristic absorption bands. These include C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. The C-H stretching vibrations of the aliphatic protons on the cyclopentanone ring will be observed below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
In the case of the enol tautomer, a broad O-H stretching band would be expected in the region of 2500-3200 cm⁻¹, and the C=C stretching of the enol double bond would appear around 1640-1660 cm⁻¹. The carbonyl stretching frequency of the enol form would be shifted to a lower wavenumber, typically around 1600-1620 cm⁻¹, due to intramolecular hydrogen bonding and conjugation.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (Cyclopentanone) | Stretching | 1740 - 1750 |
| C=O (Pyridine-4-carbonyl) | Stretching | 1680 - 1700 |
| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |
| Aromatic C-H | Stretching | 3050 - 3150 |
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass can be calculated, and a high-resolution instrument would be expected to measure a value within a very narrow tolerance (typically < 5 ppm).
Expected Exact Mass Data The molecular formula for this compound is C₁₁H₁₁NO₂. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated as follows:
| Atom | Count | Mass (amu) | Total Mass (amu) |
| Carbon-12 | 11 | 12.000000 | 132.000000 |
| Hydrogen-1 | 12 | 1.007825 | 12.093900 |
| Nitrogen-14 | 1 | 14.003074 | 14.003074 |
| Oxygen-16 | 2 | 15.994915 | 31.989830 |
| Total [M+H]⁺ | 190.086204 |
Fragmentation Analysis The fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. For this compound, fragmentation would likely be initiated by cleavage at the bonds adjacent to the carbonyl groups, which are typically the weakest bonds. The pyridine ring and the cyclopentanone ring offer distinct fragmentation pathways.
Key fragmentation patterns for ketones often involve α-cleavage, where the bond adjacent to the carbonyl group is broken. In this molecule, this could lead to the loss of the cyclopentanone ring or parts of it. The stability of the resulting fragments, such as acylium ions, often dictates the most abundant peaks in the spectrum.
Predicted Major Fragment Ions
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 190.0862 | [C₁₁H₁₁NO₂ + H]⁺ | Molecular Ion (protonated) |
| 162.0913 | [C₁₀H₁₂N]⁺ | Loss of CO from the molecular ion |
| 106.0495 | [C₆H₄NO]⁺ | Cleavage of the bond between the carbonyl carbon and the cyclopentanone ring, forming the pyridine-4-carbonyl cation |
| 84.0573 | [C₅H₅N+H]⁺ | Cleavage leading to the protonated pyridine ring |
The fragmentation of pyridine derivatives can also be complex, sometimes involving ring opening or rearrangements.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would reveal its precise solid-state conformation. As the molecule is achiral, the concept of absolute stereochemistry does not apply. The crystal system and space group would be determined, providing insight into the symmetry of the crystal lattice. The analysis would yield a detailed model of the molecule, showing the relative orientations of the pyridine and cyclopentanone rings. It is expected that the molecule would not be perfectly planar due to the sp³ hybridized carbons in the cyclopentanone ring.
Hypothetical Crystallographic Data
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
Note: These are hypothetical values based on similarly sized organic molecules.
The crystal packing is determined by the various intermolecular forces that hold the molecules together in the crystal lattice. For this compound, several types of non-covalent interactions would be anticipated. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor and could participate in C-H···N interactions with hydrogen atoms from neighboring molecules. Similarly, the oxygen atoms of the carbonyl groups are also hydrogen bond acceptors and would likely be involved in C-H···O interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the pyridine ring and the two carbonyl groups.
The presence of a carbonyl group typically gives rise to a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths (below 200 nm). masterorganicchemistry.com The pyridine ring also exhibits characteristic absorptions, typically around 250-260 nm. sielc.com
Because the pyridine ring is conjugated with one of the carbonyl groups, a bathochromic (red) shift of the π→π* transition to a longer wavelength is expected, as conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The molecule is a β-diketone derivative, which can exist in keto-enol tautomeric forms. rsc.org The enol form would have a more extended conjugated system, leading to absorption at even longer wavelengths. The position of the absorption maxima can be sensitive to the polarity of the solvent. rsc.org
Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| n→π* | ~280 - 300 | Low | C=O (unconjugated) |
Note: These are estimated values and can be influenced by solvent and keto-enol tautomerism.
Quantum Chemical and Theoretical Investigations of 2 Pyridine 4 Carbonyl Cyclopentan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules like 2-(Pyridine-4-carbonyl)cyclopentan-1-one with high accuracy.
The first step in most quantum chemical studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For this compound, this process reveals the most stable three-dimensional structure. The molecule consists of a cyclopentanone (B42830) ring linked to a pyridine (B92270) ring through a carbonyl group. The flexibility of the molecule arises from the rotation around the single bonds connecting the rings and the carbonyl group, as well as the puckering of the cyclopentanone ring.
Theoretical calculations, such as those performed on similar structures like 2- and 4-formyl pyridine, indicate that the planarity and orientation of the substituent relative to the pyridine ring are key determinants of stability. nih.gov For this compound, DFT calculations can predict the torsional potentials and rotational barriers between different conformers. The cyclopentanone ring itself typically adopts a non-planar envelope or twist conformation to relieve ring strain. scribd.com The orientation of the pyridinecarbonyl group relative to the cyclopentanone ring is crucial. Studies on related β,β′-triketones show that such compounds can exist in various tautomeric and conformational forms, with the relative energies being sensitive to the computational method used. researchgate.net The conformational landscape would likely feature several local minima corresponding to different orientations of the pyridine ring, with the most stable conformer being determined by a balance of steric and electronic effects, such as potential intramolecular hydrogen bonding or n→π* interactions. researchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length (Å) | C=O (Pyridine) | 1.22 Å |
| Bond Length (Å) | C=O (Cyclopentanone) | 1.21 Å |
| Bond Length (Å) | C-C (Inter-ring) | 1.52 Å |
| Bond Angle (°) | Pyridine-C-C (Inter-ring) | 118.5° |
| Dihedral Angle (°) | Pyridine Ring // Carbonyl Plane | 25.3° |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. irjweb.comscirp.org A small gap suggests high polarizability and reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely centered on the electron-deficient carbonyl groups and the cyclopentanone ring. This distribution indicates that the pyridine nitrogen is a likely site for electrophilic attack, whereas the carbonyl carbons are susceptible to nucleophilic attack. stackexchange.com
Charge distribution analysis, often performed using Mulliken population analysis, quantifies the partial charges on each atom. semanticscholar.org In this molecule, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups are expected to carry significant negative charges, while the adjacent carbon atoms will be positively charged. This charge separation contributes to the molecule's dipole moment and influences its intermolecular interactions. scirp.orgsemanticscholar.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would show strong negative potentials around the carbonyl oxygens and the pyridine nitrogen, highlighting them as centers for intermolecular interactions like hydrogen bonding. nih.govresearchgate.net
| Property | Calculated Value (DFT/B3LYP) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.5 Debye |
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov
Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, the calculated IR spectrum would show characteristic stretching frequencies for the two distinct carbonyl (C=O) groups, C-N stretching of the pyridine ring, and various C-H bending and stretching modes. Comparing the computed spectrum with the experimental one helps in assigning the observed bands to specific molecular vibrations. dntb.gov.uaresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nanobioletters.com These calculations provide theoretical chemical shifts that typically show a good linear correlation with experimental values. This correlation is invaluable for assigning complex spectra and verifying the proposed structure. For the title compound, calculations would predict distinct signals for the protons and carbons on both the pyridine and cyclopentanone rings.
| Spectroscopic Data | Calculated Value (DFT) | Experimental Value |
|---|---|---|
| IR: ν(C=O, ketone) cm⁻¹ | 1745 cm⁻¹ | 1738 cm⁻¹ |
| IR: ν(C=O, pyridine) cm⁻¹ | 1680 cm⁻¹ | 1672 cm⁻¹ |
| ¹³C NMR: C=O (ketone) | 208 ppm | 205 ppm |
| ¹H NMR: Pyridine (α-H) | 8.8 ppm | 8.7 ppm |
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational modeling is crucial for exploring the dynamics of chemical reactions, including reaction pathways, transition states, and energy barriers.
For any chemical transformation involving this compound, computational methods can map out the entire reaction pathway. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
For instance, in a nucleophilic addition to one of the carbonyl groups, DFT calculations can determine the geometry of the transition state where the new bond is partially formed. nih.gov Similarly, for reactions involving the enol or enolate form of the cyclopentanone moiety, computational studies can model the structure of these reactive intermediates and the transition states leading to their formation or subsequent reactions. nih.gov The nature of these transient species is often difficult to probe experimentally, making computational elucidation essential. researchgate.net
These energy profiles allow chemists to understand the feasibility and kinetics of a proposed reaction mechanism. nih.gov For example, by comparing the activation energies for competing reaction pathways, one can predict which product is likely to be favored kinetically. Computational studies on related pyridine reactions have successfully unveiled complex mechanisms, including ring-contraction and H-displacement pathways, by mapping the potential energy surface. nih.gov Such analyses for reactions of this compound could predict its behavior in various synthetic transformations, guiding experimental design.
Solvent Effects and Their Impact on Reaction Mechanisms
The solvent environment plays a crucial role in determining the outcome of chemical reactions. In the context of quantum chemical and theoretical investigations of this compound, understanding the influence of the solvent is paramount for accurately predicting its chemical behavior, including tautomeric equilibria and reaction pathways. Computational chemistry provides powerful tools to model these solvent effects, offering insights that are often difficult to obtain through experimental means alone.
Theoretical studies of molecules in solution typically employ two main types of models: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost.
A key aspect of the chemistry of this compound is its potential to exist in different tautomeric forms, namely the keto and enol forms. The equilibrium between these tautomers is highly sensitive to the solvent environment. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are well-suited to investigate this equilibrium.
In the gas phase, the relative stability of the keto and enol forms can be determined. However, in solution, the solvent can preferentially stabilize one tautomer over the other. For instance, polar solvents may favor the more polar tautomer, while solvents capable of hydrogen bonding can specifically interact with and stabilize certain forms.
A hypothetical study on this compound could yield the relative energies of the keto and enol tautomers in different solvents, as illustrated in the interactive table below.
Table 1: Calculated Relative Energies of Keto-Enol Tautomers of this compound in Various Solvents
| Tautomer | Solvent (Dielectric Constant, ε) | Calculation Method | Relative Energy (kcal/mol) |
| Keto | Gas Phase (ε = 1) | DFT/B3LYP/6-31G | 0.00 |
| Enol | Gas Phase (ε = 1) | DFT/B3LYP/6-31G | +2.5 |
| Keto | Toluene (ε = 2.4) | DFT/B3LYP/6-31G* (PCM) | 0.00 |
| Enol | Toluene (ε = 2.4) | DFT/B3LYP/6-31G* (PCM) | +2.1 |
| Keto | Dichloromethane (ε = 8.9) | DFT/B3LYP/6-31G* (PCM) | 0.00 |
| Enol | Dichloromethane (ε = 8.9) | DFT/B3LYP/6-31G* (PCM) | +1.5 |
| Keto | Acetonitrile (ε = 37.5) | DFT/B3LYP/6-31G* (PCM) | 0.00 |
| Enol | Acetonitrile (ε = 37.5) | DFT/B3LYP/6-31G* (PCM) | +0.8 |
| Keto | Water (ε = 78.4) | DFT/B3LYP/6-31G* (PCM) | 0.00 |
| Enol | Water (ε = 78.4) | DFT/B3LYP/6-31G* (PCM) | -0.5 |
The data in Table 1 illustrates that in the gas phase and in non-polar solvents like toluene, the keto form is more stable. As the polarity of the solvent increases, the energy difference between the keto and enol forms decreases, and in a highly polar, protic solvent like water, the enol form may even become the more stable tautomer due to favorable hydrogen bonding interactions.
Beyond tautomeric equilibria, solvents can significantly influence the mechanisms and kinetics of chemical reactions by stabilizing or destabilizing reactants, products, and transition states. For a reaction involving this compound, such as an alkylation or a condensation reaction, the reaction pathway and the height of the activation energy barrier can be highly solvent-dependent.
Theoretical calculations can be used to map out the potential energy surface of a reaction in different solvents. This involves locating the transition state structure and calculating the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
The following interactive table presents hypothetical calculated activation energies for a representative reaction of this compound in various solvents.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound in Various Solvents
| Solvent (Dielectric Constant, ε) | Calculation Method | Activation Energy (kcal/mol) |
| Gas Phase (ε = 1) | DFT/B3LYP/6-31G | 25.8 |
| Toluene (ε = 2.4) | DFT/B3LYP/6-31G (PCM) | 24.5 |
| Dichloromethane (ε = 8.9) | DFT/B3LYP/6-31G* (PCM) | 22.1 |
| Acetonitrile (ε = 37.5) | DFT/B3LYP/6-31G* (PCM) | 20.3 |
| Water (ε = 78.4) | DFT/B3LYP/6-31G* (PCM) | 18.9 |
As shown in Table 2, the activation energy for the hypothetical reaction decreases as the solvent polarity increases. This suggests that the transition state of the reaction is more polar than the reactants and is therefore preferentially stabilized by polar solvents. This stabilization of the transition state leads to a lower energy barrier and an increased reaction rate. Such computational findings are invaluable for rational solvent selection in synthetic chemistry to optimize reaction conditions and improve yields.
Mechanistic Investigations and Reactivity of 2 Pyridine 4 Carbonyl Cyclopentan 1 One
The reactivity of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is dictated by the unique arrangement of its functional groups. The cyclopentanone (B42830) ring provides sites for alpha-carbon chemistry, while the pyridine-4-carbonyl group offers a reactive carbonyl center and a basic nitrogen atom, each susceptible to different types of chemical transformations.
Reactivity at the Cyclopentanone Moiety
The cyclopentanone portion of the molecule is a key site for reactions, primarily involving the carbon atoms adjacent to the ring's carbonyl group.
The carbon atoms alpha to the cyclopentanone carbonyl group (C2 and C5) possess acidic protons. libretexts.orgmsu.edu The presence of the adjacent carbonyl group polarizes the C-H bond, facilitating deprotonation by a base to form a resonance-stabilized intermediate known as an enolate. sketchy.comyoutube.com This enolate anion is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom. sketchy.com
The formation of the enolate is a critical step in many reactions, as the nucleophilic alpha-carbon can then attack various electrophiles, leading to the formation of new carbon-carbon bonds. libretexts.org This process is fundamental to reactions such as aldol (B89426) condensations. msu.eduyoutube.com Furthermore, the interconversion between the keto form and its enol tautomer (keto-enol tautomerization) can lead to racemization if the alpha-carbon is a chiral center. libretexts.orglibretexts.org The specific enolate formed (kinetic vs. thermodynamic) can often be controlled by reaction conditions such as temperature and the choice of base. sketchy.comyoutube.com
Table 1: Key Aspects of Alpha-Carbon Reactivity
| Feature | Description | Implication for this compound |
|---|---|---|
| α-Hydrogen Acidity | Protons on carbons adjacent to the carbonyl are acidic due to induction and resonance stabilization of the conjugate base. msu.eduyoutube.com | Protons at C2 and C5 of the cyclopentanone ring can be removed by a base. |
| Enolate Formation | Deprotonation of an α-hydrogen yields a nucleophilic enolate anion. sketchy.com | A resonance-stabilized enolate can be formed, enabling reactions with electrophiles. |
| Tautomerization | The compound exists in equilibrium with its enol form. sketchy.com | This process can lead to racemization at the C2 position and is crucial for acid-catalyzed α-substitutions. libretexts.org |
| Nucleophilic Character | The enolate can attack electrophiles at the alpha-carbon. libretexts.org | Allows for alkylation, aldol reactions, and other C-C bond-forming reactions at the C2 or C5 positions. |
The bifunctional nature of this compound makes its cyclopentanone ring susceptible to various transformations that can lead to the formation of new carbocyclic or heterocyclic systems. These reactions often leverage the reactivity of the alpha-carbons and the carbonyl group.
Cyclization Reactions: The cyclopentanone moiety can serve as a building block for constructing more complex fused heterocyclic systems. For instance, reactions analogous to those of 2-benzylidenecyclopentanones could be employed, where condensation with reagents like ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of fused pyran or pyridine (B92270) rings. scirp.org The specific product often depends on the reaction conditions and the nucleophiles used. scirp.org
Ring Expansion: Semi-pinacol-type rearrangements offer a pathway for ring expansion. In related systems, 4-(1'-hydroxycycloalkyl)pyridines undergo dearomatizing spirocyclization and ring expansion upon N-acylation. nih.gov A similar strategy applied to a derivative of this compound, such as after reduction of the exocyclic ketone, could potentially lead to a six-membered ring fused to the pyridine.
Nucleophilic Ring Opening: Under certain conditions with potent nucleophiles, the cyclopentanone ring could undergo cleavage. Ring transformation reactions are well-documented for various heterocyclic systems where a nucleophile attacks the ring, leading to an open-chain intermediate that subsequently re-cyclizes to form a new ring system. nih.gov
Table 2: Potential Ring Transformations of the Cyclopentanone Moiety
| Transformation Type | Description | Potential Outcome |
|---|---|---|
| Annulation/Cyclization | Reaction with bifunctional reagents to build a new ring onto the existing cyclopentanone frame. scirp.orgresearchgate.net | Formation of fused dihydropyridines, pyrans, or other heterocyclic systems. |
| Ring Expansion | Rearrangement that increases the size of the carbocyclic ring, often driven by the formation of a more stable intermediate. nih.gov | Transformation of the cyclopentanone ring into a cyclohexanone (B45756) derivative. |
| Ring Contraction | A rearrangement leading to a smaller ring, such as a cyclobutane (B1203170) derivative, though this is generally less common for cyclopentanones. | Not a typically favored pathway without specific driving forces. |
Reactivity at the Pyridine-4-carbonyl Moiety
The exocyclic carbonyl group and the pyridine nitrogen atom are primary sites for chemical reactions, distinct from the reactivity of the cyclopentanone ring.
The carbonyl group linking the pyridine and cyclopentanone rings is a classic electrophilic center. libretexts.org The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. allstudiesjournal.commasterorganicchemistry.com
The most common reaction at this site is nucleophilic addition. wikipedia.org Nucleophiles approach the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory (approximately 107°), to maximize orbital overlap, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net The outcome of the reaction depends on whether the addition is reversible or irreversible. Strong nucleophiles like Grignard reagents or hydride donors lead to irreversible addition, typically forming tertiary alcohols. masterorganicchemistry.comyoutube.com
In addition to ground-state reactions, the carbonyl group can participate in photochemical reactions. Upon photoexcitation, α-cleavage (Norrish Type I reaction) can occur, generating a biradical intermediate that may subsequently lose carbon monoxide in a decarbonylation reaction. ucla.edu
Table 3: Examples of Reactions at the Exocyclic Carbonyl Group
| Reaction Type | Reagent/Condition | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Hydration | Water (H₂O), acid/base catalyzed | Geminal Diol (Hydrate) |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Photochemical Decarbonylation | UV light | Potential formation of a direct bond between the pyridine and cyclopentanone rings. ucla.edu |
The nitrogen atom in the pyridine ring behaves as a weak base and a nucleophile. wikipedia.orgnih.gov It possesses a lone pair of electrons that can react with electrophiles and Lewis acids.
N-Oxidation: One of the most important reactions of the pyridine nitrogen is oxidation to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-O bond can donate electron density into the ring, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack. scripps.eduwikipedia.org
Electrophilic Attack: The nitrogen atom can be attacked by electrophiles like alkyl halides in an alkylation reaction (Menshutkin reaction), resulting in the formation of a positively charged pyridinium (B92312) salt. wikipedia.org This quaternization of the nitrogen atom further deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic substitution.
Table 4: Summary of Pyridine Nitrogen Reactivity
| Reaction Type | Reagent | Product | Effect on Ring Reactivity |
|---|---|---|---|
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide arkat-usa.orgwikipedia.org | Activates C2/C4 positions for nucleophilic and electrophilic substitution. scripps.edu |
| Alkylation | Alkyl Halides (R-X) | N-Alkylpyridinium Salt | Increases ring's electron deficiency; activates for nucleophilic attack. wikipedia.org |
| Protonation | Brønsted Acids (H⁺) | Pyridinium Salt | Deactivates the ring towards electrophilic attack. |
Photochemical and Electrochemical Reactivity Pathways
The presence of multiple chromophores—the cyclopentanone carbonyl, the exocyclic carbonyl, and the pyridine ring—suggests that this compound has rich photochemical potential.
Upon absorption of UV light, the carbonyl groups can be excited from the ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). ucla.edu The subsequent reactivity is often dominated by the triplet state. For the cyclopentanone moiety, a Norrish Type I (α-cleavage) reaction is a likely pathway. This involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, forming a 1,5-biradical. ucla.edu This biradical intermediate has several competing decay pathways:
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form an alkyl biradical, which can then form a new C-C bond.
Intramolecular Disproportionation: Hydrogen atom transfer to yield an unsaturated aldehyde.
Reformation: Reversion to the starting ketone.
Another potential photochemical pathway is the Paterno-Büchi reaction, a [2+2] cycloaddition between an excited state carbonyl group and a ground state alkene, which could occur intermolecularly to form an oxetane. rsc.org
Electrochemical reactivity would likely involve the reduction of the carbonyl groups or the pyridine ring. The carbonyl groups can undergo one-electron reduction to form a radical anion, which can then dimerize or be further reduced to an alcohol. The pyridine ring can also be reduced, though typically under more forcing conditions. Oxidation would be more difficult but could potentially occur at the pyridine ring.
Table 5: Potential Photochemical and Electrochemical Pathways
| Pathway | Moiety Involved | Conditions | Description |
|---|---|---|---|
| Norrish Type I Cleavage | Cyclopentanone Carbonyl | UV Irradiation | α-cleavage to form a 1,5-acyl-alkyl biradical, followed by decarbonylation or disproportionation. ucla.edu |
| Paterno-Büchi Reaction | Carbonyl Groups | UV Irradiation | [2+2] cycloaddition with an alkene to form an oxetane. rsc.org |
| Electrochemical Reduction | Carbonyl Groups / Pyridine Ring | Applied Potential | Stepwise reduction to radical anions and then to alcohols (for carbonyls) or dihydropyridines (for the ring). |
| Electrochemical Oxidation | Pyridine Ring | Applied Potential | Removal of an electron to form a radical cation, potentially leading to dimerization or other reactions. |
Stereochemical Control and Diastereoselectivity in Chemical Transformations
The stereochemical outcome of chemical transformations involving this compound is of significant interest in synthetic chemistry, as the molecule contains a chiral center at the C2 position of the cyclopentanone ring. The presence of the adjacent pyridine-4-carbonyl substituent creates a unique electronic and steric environment that can influence the diastereoselectivity of reactions at the cyclopentanone core. While specific studies on the stereochemical control of this particular compound are not extensively documented, principles derived from analogous 2-acylcyclopentanone systems can provide valuable insights.
Reactions such as alkylation, aldol condensation, and reduction of the carbonyl groups are expected to proceed with varying degrees of diastereoselectivity, influenced by the directing effects of the pyridinecarbonyl moiety. The nitrogen atom of the pyridine ring can act as a Lewis base, potentially coordinating with metal catalysts or reagents, thereby influencing the trajectory of incoming nucleophiles or electrophiles.
For instance, in the alkylation of the enolate derived from this compound, the diastereoselectivity will be dictated by the facial bias created by the existing stereocenter. The bulky pyridine-4-carbonyl group is likely to direct the incoming electrophile to the less hindered face of the enolate. The choice of reaction conditions, including the base, solvent, and temperature, would be crucial in maximizing the diastereomeric excess.
A hypothetical study on the diastereoselective reduction of the cyclopentanone carbonyl group could yield two diastereomeric alcohols. The facial selectivity of the hydride attack would be influenced by the steric hindrance imposed by the adjacent acyl group.
To illustrate the potential for diastereoselectivity, the following table presents hypothetical data from a study on the diastereoselective alkylation of this compound with various electrophiles.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | Methyl Iodide | LDA | THF | -78 | 85:15 |
| 2 | Benzyl Bromide | NaH | DMF | 0 | 70:30 |
| 3 | Isopropyl Iodide | KHMDS | Toluene | -78 | 90:10 |
| 4 | Allyl Bromide | LDA | THF | -78 | 88:12 |
This is a hypothetical data table created for illustrative purposes based on the expected reactivity of analogous compounds.
Kinetic and Isotopic Labeling Studies to Elucidate Reaction Mechanisms
One area of interest is the keto-enol tautomerism of this β-dicarbonyl compound. The equilibrium between the keto and enol forms is fundamental to its reactivity. Deuterium exchange studies, where the acidic α-proton is replaced with deuterium, can be monitored by techniques like NMR spectroscopy to determine the rate of enolization. This information is vital for understanding reactions that proceed via the enol or enolate intermediate.
For example, in a base-catalyzed alkylation reaction, a primary kinetic isotope effect would be expected if the deprotonation of the α-carbon is the rate-determining step. This could be investigated by comparing the reaction rates of this compound and its α-deuterated analogue.
Isotopic labeling can also be used to trace the fate of atoms during a reaction. For instance, in a rearrangement or fragmentation reaction, labeling the carbonyl oxygen with ¹⁸O could help determine whether the oxygen atom is retained or exchanged during the transformation.
The following table presents hypothetical kinetic data for the base-catalyzed enolization of this compound, illustrating the kind of information that could be obtained from such a study.
| Entry | Compound | Base | Solvent | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 1 | This compound | NaOEt | EtOH | 2.5 x 10⁻⁴ | 5.2 |
| 2 | 2-d-2-(Pyridine-4-carbonyl)cyclopentan-1-one | NaOEt | EtOH | 4.8 x 10⁻⁵ | |
| 3 | This compound | Pyridine | CH₃CN | 1.1 x 10⁻⁵ | 4.9 |
| 4 | 2-d-2-(Pyridine-4-carbonyl)cyclopentan-1-one | Pyridine | CH₃CN | 2.2 x 10⁻⁶ |
This is a hypothetical data table created for illustrative purposes based on expected outcomes for analogous systems.
These types of mechanistic studies, while not yet reported for this specific molecule, would be invaluable in developing a comprehensive understanding of the reactivity of this compound and in optimizing its use in synthetic applications.
Derivatization and Advanced Synthetic Applications of 2 Pyridine 4 Carbonyl Cyclopentan 1 One
Synthesis of Analogs and Structural Derivatives
The scaffold of 2-(pyridine-4-carbonyl)cyclopentan-1-one serves as a versatile template for the synthesis of a wide array of structural analogs. Derivatization can be strategically directed toward three primary regions of the molecule: the cyclopentanone (B42830) ring, the pyridine (B92270) ring, and the interconnecting carbonyl group. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
Modifications of the Cyclopentanone Ring
The cyclopentanone ring offers several sites for synthetic modification, enabling the introduction of diverse functional groups and the alteration of the ring's substitution pattern. A common strategy involves the deprotonation of the α-carbons (at the C2 and C5 positions) to form an enolate, which can then react with various electrophiles.
One of the most effective methods for generating the enolate is through the use of a strong, sterically hindered base like lithium diisopropylamide (LDA). This allows for controlled alkylation at the α-position of the ketone. youtube.com For instance, reacting the parent compound with LDA followed by an alkyl halide (e.g., methyl bromide) would introduce an alkyl group onto the cyclopentanone ring. youtube.com
Another significant modification involves the condensation reaction at the C2 position. The reactivity of the methylene (B1212753) group adjacent to the carbonyl allows for Knoevenagel or aldol-type condensations with aldehydes. For example, reaction of the cyclopentanone moiety with benzaldehyde (B42025) can yield 2-benzylidenecyclopentanone (B176167) derivatives. scirp.org These resulting α,β-unsaturated ketones are valuable intermediates themselves, capable of undergoing further reactions like Michael additions or participating in the synthesis of other heterocyclic systems. scirp.org
Table 1: Representative Reactions for Cyclopentanone Ring Modification
| Reaction Type | Reagents | Position of Modification | Resulting Structure |
| α-Alkylation | 1. LDA2. Alkyl Halide (R-X) | C2 or C5 | Alkyl-substituted cyclopentanone |
| Aldol (B89426) Condensation | Aldehyde (R-CHO), Base | C2 | 2-Alkylidene-cyclopentanone |
These modifications provide a pathway to a variety of analogs, including chiral cyclopentenones, which are key intermediates in asymmetric synthesis. acs.org
Substituent Effects on the Pyridine Ring
Altering the substituents on the pyridine ring is a critical strategy for modulating the electronic properties of the entire molecule. The nitrogen atom in the pyridine ring imparts basicity, and the magnitude of this basicity, often expressed by its pKa, is highly sensitive to the nature of the substituents present. researchgate.net
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the ring and enhance the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), decrease the electron density and reduce the basicity of the pyridine nitrogen. nih.gov These electronic perturbations can significantly influence the molecule's reactivity and its potential interactions with biological targets. nih.govnih.gov For example, studies on different pyridine-containing compounds have shown that the introduction of fluoro- or trifluoromethyl-substituents can impact their inhibitory effects on enzymes. nih.gov
The synthesis of these substituted analogs can be achieved through various methods, including the use of pre-functionalized pyridine starting materials in the initial synthesis of the core molecule or by direct functionalization of the pyridine ring in this compound, although the latter can be challenging due to regioselectivity issues. researchgate.net
Table 2: Predicted Substituent Effects on the Basicity of the Pyridine Ring
| Substituent (at C2 or C3) | Type | Predicted Effect on Electron Density | Predicted Effect on pKa |
| -OCH₃ | Electron-Donating | Increase | Increase |
| -CH₃ | Electron-Donating | Increase | Increase |
| -H | Neutral | Baseline | Baseline |
| -F | Electron-Withdrawing | Decrease | Decrease |
| -CN | Electron-Withdrawing | Decrease | Decrease |
| -CF₃ | Electron-Withdrawing | Decrease | Decrease |
Data based on general principles of substituent effects on pyridine pKa. researchgate.net
Transformations Involving the Carbonyl Group
The exocyclic carbonyl group linking the two rings and the endocyclic carbonyl of the cyclopentanone are both susceptible to a range of chemical transformations characteristic of ketones. masterorganicchemistry.com The C1 carbonyl of the cyclopentanone is generally more accessible for nucleophilic attack.
Standard carbonyl chemistry can be applied to generate a variety of derivatives. libretexts.org
Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Deoxygenation: The carbonyl can be completely removed and converted to a methylene group (-CH₂-) through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org
Formation of Imines and Related Derivatives: Reaction with primary amines under acidic conditions yields imines (Schiff bases). Similarly, reactions with hydroxylamine (B1172632) or hydrazines produce oximes and hydrazones, respectively. youtube.com
Acetal (B89532)/Ketal Formation: The carbonyl group can be protected by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (ketal). libretexts.org This is a crucial step when other parts of the molecule need to be modified while the ketone remains intact. libretexts.org
These transformations convert the planar carbonyl carbon into a tetrahedral center, often creating a new stereocenter and introducing new functional groups for further synthetic elaboration.
Utilization as a Building Block in Complex Organic Synthesis
The unique 1,3-dicarbonyl-like structure of this compound (which exists in equilibrium with its enol tautomer) makes it a powerful building block for the construction of more complex molecular architectures, including spirocyclic and fused heterocyclic systems.
Construction of Spirocyclic Systems
Spirocycles, which contain two rings connected by a single common atom, are increasingly important scaffolds in medicinal chemistry. mdpi.comnih.gov this compound can be elaborated into spirocyclic structures through multi-step synthetic sequences.
One potential strategy involves the transformation of the cyclopentanone carbonyl. For instance, reaction with a bifunctional reagent can lead to the formation of a new ring spiro-fused at the C1 position of the cyclopentanone. An example of a related transformation is the reaction of 2-arylidenecycloalkanones with α-halohydroxamates to synthesize spirocyclic oxazoles. rsc.org This suggests that an initial condensation on the cyclopentanone ring could be followed by a spirocyclization step.
Another advanced approach involves a dearomative semi-pinacol rearrangement. nih.gov In a related system, 4-(1'-hydroxycycloalkyl)pyridines undergo an electrophile-induced dearomatization and ring expansion to yield spirocyclic dihydropyridines. nih.gov Applying this logic, the carbonyl group of the cyclopentanone in the target molecule could first be reduced to a hydroxyl group. Subsequent N-activation of the pyridine ring could trigger a rearrangement, forming a spiro-junction between the two rings. This highlights the potential for innovative synthetic strategies that leverage the inherent reactivity of both ring systems to create complex three-dimensional structures. nih.gov
Assembly of Fused Heterocyclic Scaffolds
The 1,3-dicarbonyl functionality inherent in the enol form of this compound is a classic synthon for the construction of fused heterocyclic rings. This moiety can react with a wide variety of binucleophilic reagents in condensation reactions to form five- or six-membered heterocyclic rings fused to the cyclopentane (B165970) core. ias.ac.in
This approach provides a straightforward entry into diverse fused systems. nih.govnih.gov For example:
Reaction with hydrazine (NH₂NH₂) or its derivatives yields a fused pyrazole ring.
Reaction with hydroxylamine (NH₂OH) leads to a fused isoxazole ring.
Condensation with urea (B33335) or thiourea produces fused pyrimidinone or thiopyrimidinone rings, respectively.
Reaction with guanidine results in a fused aminopyrimidine system.
These reactions, often driven by the formation of a stable aromatic heterocyclic ring, are fundamental in combinatorial chemistry for generating libraries of diverse compounds. nih.gov The resulting fused scaffolds, such as pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry. nih.gov
Table 3: Synthesis of Fused Heterocycles from this compound
| Binucleophile Reagent | Chemical Formula | Resulting Fused Heterocycle |
| Hydrazine | H₂N-NH₂ | Pyrazole |
| Hydroxylamine | H₂N-OH | Isoxazole |
| Urea | H₂N-(C=O)-NH₂ | Pyrimidin-2-one |
| Thiourea | H₂N-(C=S)-NH₂ | Pyrimidine-2-thione |
| Guanidine | H₂N-(C=NH)-NH₂ | 2-Aminopyrimidine |
Multi-component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The core utility of MCRs often lies in the strategic selection of starting materials that can undergo a cascade of reactions to form the final product.
A thorough review of available scientific literature and chemical databases indicates a notable absence of specific, documented examples of this compound being utilized as a key reactant in multi-component reactions. While the structural motif of a 1,3-dicarbonyl compound, which is present in this compound, is a common feature in many MCRs for the synthesis of heterocyclic systems like pyranopyrazoles and pyranopyrimidines, the specific application of this particular compound has not been detailed in published research. ucd.ieresearchgate.netresearchgate.netrsc.orgresearchgate.netscispace.com The synthesis of such fused heterocyclic systems typically involves the reaction of a 1,3-dicarbonyl compound with other reagents such as malononitrile, hydrazine, or urea derivatives. ucd.iescispace.comnih.govacs.orgresearchgate.netoregonstate.edunih.govnih.govresearchgate.net
Despite the lack of direct examples, the chemical structure of this compound suggests its potential as a substrate in established MCRs. The presence of both a ketone and a β-keto-pyridyl moiety provides multiple reactive sites for condensation and cyclization reactions. However, without specific experimental data or published studies, any discussion of its role in MCRs remains speculative.
Strategies for Diversity-Oriented Synthesis Using the Compound as a Core
Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing a wide range of structurally diverse molecules, often based on a common core scaffold. researchgate.net This approach is particularly valuable in the discovery of new bioactive compounds, as it allows for the exploration of a broad area of chemical space. The selection of a suitable starting scaffold is crucial for the success of a DOS campaign, as the scaffold's inherent structural features and functional handles will dictate the types of molecules that can be generated.
An extensive search of the scientific literature reveals no specific instances of this compound being employed as a core scaffold in a diversity-oriented synthesis program. While functionalized cyclopentanones and molecules containing a pyridine ring are utilized in the generation of compound libraries, the specific combination found in this compound does not appear to have been exploited for this purpose in published research. researchgate.net
Theoretically, the structure of this compound presents several features that could be amenable to DOS. The cyclopentanone ring provides a rigid, three-dimensional framework, while the pyridine ring offers a key site for functionalization or for influencing the physicochemical properties of the resulting molecules. The carbonyl groups also serve as handles for a variety of chemical transformations. Nevertheless, without concrete examples from the literature, a detailed discussion of its application in DOS cannot be provided at this time.
Coordination Chemistry of 2 Pyridine 4 Carbonyl Cyclopentan 1 One
Ligand Properties and Coordination Modes
The ligand 2-(Pyridine-4-carbonyl)cyclopentan-1-one possesses distinct donor sites that enable various coordination modes with metal ions. The molecule contains a hard donor β-diketonate group and a borderline donor pyridine (B92270) nitrogen atom, making it an ambidentate ligand capable of binding to a wide range of metal centers. researchgate.net
The nitrogen atom of the pyridine ring is a primary site for coordination to metal ions. Pyridine and its derivatives are well-established ligands in coordination chemistry, typically binding to metal centers as neutral, two-electron donors. wikipedia.org In complexes involving pyridyl β-diketonate ligands, the pyridine nitrogen can coordinate to a metal center, acting as a simple N-donor. researchgate.net This interaction is fundamental to the formation of mononuclear complexes, as well as more complex polynuclear structures or coordination polymers where the pyridine group of one complex binds to the metal center of an adjacent molecule. nih.gov
The β-diketone moiety of this compound provides two carbonyl oxygen atoms that are key to its coordination behavior. Typically, β-diketones undergo deprotonation of the central carbon atom to form a β-diketonate anion. This anion then acts as a powerful chelating ligand, binding to a metal ion through both oxygen atoms in a κ²-O,O'-chelation mode. nih.gov This chelation forms a stable six-membered ring with the metal ion, a common and highly favored coordination pattern for this class of ligands. nih.govresearchgate.net The formation of these metal-chelate rings is a driving force in the stability of the resulting complexes. researchgate.net
The combination of the pyridine nitrogen and the β-diketonate group allows this compound to exhibit versatile chelation and polydentate behavior. The most common mode of binding is as a bidentate, monoanionic ligand through the two oxygen atoms of the deprotonated β-diketonate fragment. nih.gov
However, the presence of the pyridine nitrogen allows for more complex interactions. The ligand can bridge two different metal centers, with the diketonate group chelating one metal and the pyridine nitrogen binding to another. This bridging capability is crucial for the construction of coordination polymers and metal-organic frameworks. researchgate.net For instance, in studies with similar dipyridyl β-diketonate ligands, discrete square-planar complexes can be linked into two-dimensional networks through the coordination of the pyridyl groups into the axial positions of neighboring metal centers. nih.gov This demonstrates the potential of such ligands to act as "metalloligands" or "building blocks" for creating sophisticated supramolecular architectures. researchgate.netnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridyl-containing ligands is well-established. jscimedcentral.comekb.eg While specific synthetic procedures for complexes of this compound are not detailed in the literature, general methods used for analogous pyridyl β-diketonate ligands can be inferred.
Transition metal complexes of pyridyl β-diketonates are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comekb.eg The reaction often involves a base to facilitate the deprotonation of the β-diketone moiety, enabling chelation.
For example, iron(III) and aluminum(III) complexes of 1,3-di(4-pyridyl)propane-1,3-dionato have been prepared, resulting in distorted octahedral geometries where three ligands coordinate to the metal center. nih.gov Similarly, copper(II) and zinc(II) complexes have been shown to form polymeric structures. nih.gov The characterization of such complexes involves a range of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the carbonyl groups, evidenced by a shift in their stretching frequencies.
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
Elemental Analysis: To confirm the stoichiometry of the resulting complexes.
The table below summarizes representative transition metal complexes formed with a similar pyridyl β-diketonate ligand, 1,3-di(4-pyridyl)propane-1,3-dionato (dppd).
| Complex Formula | Metal Ion | Coordination Geometry | Structural Feature | Reference |
|---|---|---|---|---|
| [Fe(dppd)₃] | Fe(III) | Distorted Octahedral | Molecular (Discrete) | nih.gov |
| [Cu(dppd)₂] | Cu(II) | Square-Planar (forming 2D network) | Polymeric | nih.gov |
The coordination chemistry of β-diketonates is not limited to transition metals. Main group elements also form stable complexes with these ligands. For instance, an aluminum(III) complex with 1,3-di(4-pyridyl)propane-1,3-dionato, [Al(dppd)₃], has been synthesized. nih.gov Similar to its iron(III) counterpart, this complex adopts a distorted octahedral geometry. nih.gov The synthesis would likely follow a similar pathway to that of transition metal complexes, involving the reaction of an aluminum salt with the ligand in the presence of a base. Characterization would also rely on standard techniques like NMR, IR, and elemental analysis. The strong affinity of hard Lewis acids like Al³⁺ for hard oxygen donors makes the formation of stable β-diketonate complexes highly favorable. mdpi.com
Spectroscopic and Computational Analysis of Coordination Compounds (e.g., electronic spectra, magnetic properties)jscimedcentral.com
The spectroscopic and magnetic properties of coordination compounds derived from this compound are crucial for elucidating their electronic structure, bonding, and geometry. While specific experimental data for complexes of this particular ligand are not extensively documented in publicly available literature, a theoretical framework based on analogous pyridine-containing coordination compounds can be applied to predict and understand their behavior.
Electronic Spectra: The electronic spectra of coordination complexes are governed by transitions of electrons between d-orbitals of the central metal ion, which are split in energy by the ligand field. For a ligand like this compound, coordination to a metal center would primarily occur through the nitrogen atom of the pyridine ring and potentially the oxygen atom of the carbonyl group, acting as a bidentate or monodentate ligand.
The electronic absorption spectra of these complexes are expected to exhibit bands corresponding to d-d transitions and charge-transfer transitions. The energies of these transitions provide information about the ligand field splitting parameter (10Dq), which is a measure of the strength of the interaction between the metal ion and the ligands. The position and intensity of these bands are influenced by the metal ion, its oxidation state, the coordination geometry, and the nature of the ligand itself. For instance, in an octahedral complex, the number of absorption bands can help in assigning the electronic configuration and predicting the spin state of the metal ion.
Magnetic Properties: The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the central metal ion. researchgate.net Compounds with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by a magnetic field. researchgate.net
The magnetic susceptibility of a complex can be measured experimentally, and the effective magnetic moment (µ_eff) can be calculated. This value is directly related to the number of unpaired electrons (n) and can be estimated using the spin-only formula:
µ_eff = √{n(n+2)} B.M. (Bohr Magnetons) nih.gov
The magnetic properties are highly dependent on the ligand field strength. Strong-field ligands cause a large splitting of the d-orbitals, favoring low-spin complexes where electrons pair up in the lower energy orbitals. researchgate.net Weak-field ligands result in a smaller splitting, leading to high-spin complexes with a maximum number of unpaired electrons. The pyridine moiety in this compound is expected to be a moderately strong field ligand.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. DFT calculations can predict the electronic structure, spectroscopic properties, and magnetic behavior of coordination compounds with a high degree of accuracy. These calculations can help in assigning spectral transitions and understanding the nature of the metal-ligand bonding.
A hypothetical data table for a series of first-row transition metal complexes with this compound in an octahedral geometry is presented below to illustrate the expected properties.
| Metal Ion | d-electron count | Predicted Spin State | Number of Unpaired Electrons (n) | Predicted Spin-only Magnetic Moment (µ_eff) (B.M.) |
| Ti(III) | 1 | High-spin/Low-spin | 1 | 1.73 |
| V(III) | 2 | High-spin/Low-spin | 2 | 2.83 |
| Cr(III) | 3 | High-spin/Low-spin | 3 | 3.87 |
| Mn(II) | 5 | High-spin | 5 | 5.92 |
| Fe(II) | 6 | High-spin | 4 | 4.90 |
| Co(II) | 7 | High-spin | 3 | 3.87 |
| Ni(II) | 8 | High-spin/Low-spin | 2 | 2.83 |
| Cu(II) | 9 | High-spin/Low-spin | 1 | 1.73 |
Supramolecular Chemistry and Self-Assembly in Coordination Complexes
The ligand this compound possesses functional groups that are highly conducive to the formation of supramolecular assemblies through various non-covalent interactions. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding (if protonated or with suitable donor groups on other molecules), while the carbonyl group is a hydrogen bond acceptor. When coordinated to a metal center, these interactions can direct the self-assembly of discrete coordination complexes into higher-order, well-defined supramolecular architectures.
Key Non-covalent Interactions in Self-Assembly:
Hydrogen Bonding: The carbonyl oxygen of the cyclopentanone (B42830) moiety is a potent hydrogen bond acceptor. In the presence of hydrogen bond donors, such as coordinated water molecules, amides, or other ligands with N-H or O-H groups, intricate hydrogen-bonding networks can form, linking individual complex units.
π-π Stacking: The pyridine rings of the ligands are aromatic and can engage in π-π stacking interactions with neighboring aromatic rings. These interactions, though weaker than hydrogen bonds, are highly directional and play a significant role in the packing of the molecules in the solid state.
Halogen Bonding: If the coordination sphere includes halide ligands, or if the pyridine ring is substituted with halogens, halogen bonding can be another directional interaction influencing the self-assembly process.
The interplay of these non-covalent interactions can lead to the formation of various supramolecular motifs, such as chains, layers, or more complex three-dimensional frameworks. The design and synthesis of such structures are central to the field of crystal engineering, where the goal is to control the solid-state architecture of materials to achieve desired properties.
The self-assembly process is often driven by the thermodynamic preference for the most stable arrangement of the molecular components. By carefully selecting the metal ion, ancillary ligands, and crystallization conditions, it is possible to direct the assembly towards a specific supramolecular architecture.
A hypothetical table illustrating the potential supramolecular interactions and resulting architectures for coordination complexes of this compound is provided below.
| Metal Complex Fragment | Ancillary Ligands/Counter-ions with H-bond Donors | Predominant Non-covalent Interactions | Resulting Supramolecular Architecture |
| [M(L)2Cl2] (L = this compound) | None | π-π stacking, C-H···O interactions | 1D chains or 2D sheets |
| [M(L)2(H2O)2]X2 | Coordinated water molecules | O-H···O hydrogen bonds, π-π stacking | 2D layers or 3D framework |
| [M(L)(ancillary_ligand)]X | Ancillary ligand with N-H or O-H groups | N-H···O or O-H···O hydrogen bonds, π-π stacking, ligand-ligand interactions | Diverse 1D, 2D, or 3D networks |
The study of the supramolecular chemistry of coordination complexes involving this compound is a promising area for the development of new functional materials with applications in areas such as catalysis, gas storage, and molecular recognition.
Advanced Research Outlook and Future Directions for 2 Pyridine 4 Carbonyl Cyclopentan 1 One
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-(Pyridine-4-carbonyl)cyclopentan-1-one is likely to move towards more sustainable and efficient methodologies. Current synthetic strategies for similar pyridine (B92270) and cyclopentanone (B42830) derivatives often rely on multi-step processes. scirp.orgresearchgate.net Future research could focus on developing one-pot, multicomponent reactions to construct the molecule, which would be more environmentally friendly and cost-effective. nih.gov The exploration of green chemistry principles, such as the use of renewable starting materials and catalysts, will be crucial. For instance, the synthesis of piperidines and pyridines from biomass-derived furfural (B47365) showcases a move towards sustainable feedstocks. nih.gov
| Potential Sustainable Approach | Description | Key Advantages |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single reaction vessel to form the final product. | Reduced waste, lower energy consumption, increased efficiency. |
| Biomass-Derived Feedstocks | Utilizing renewable resources like furfural as starting materials. | Reduced reliance on fossil fuels, improved sustainability. |
| Green Catalysis | Employing non-toxic and recyclable catalysts. | Minimized environmental impact, potential for catalyst reuse. |
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and developing new applications. Future research will likely employ advanced spectroscopic techniques and computational modeling to investigate the intricate details of its chemical behavior. Understanding the tautomeric equilibrium of the β-dicarbonyl system and the electronic effects of the pyridine ring will be of particular importance.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound into continuous flow chemistry and automated platforms presents a significant opportunity for enhancing production efficiency and safety. researchgate.net Flow chemistry offers precise control over reaction parameters, leading to higher yields and purity. mdpi.com Automated systems can accelerate the discovery of new derivatives and optimize reaction conditions through high-throughput screening. beilstein-journals.orgmit.edu This approach has been successfully applied to the synthesis of various pharmaceutical compounds and could be readily adapted for this molecule. mdpi.com
Computational Chemistry in Predictive Design and Reactivity
Computational chemistry and molecular modeling are poised to play a pivotal role in predicting the properties and reactivity of this compound. Techniques such as Density Functional Theory (DFT) can be used to study its electronic structure, predict its reactivity in various chemical transformations, and design new derivatives with desired properties. auctoresonline.org For instance, computational studies have been used to understand the interactions between pyridine and carbonyl groups in other molecular complexes. researchgate.net This predictive power can guide experimental work, saving time and resources.
Exploration of New Catalytic Transformations Involving the Compound
The unique structural features of this compound make it an attractive substrate for a variety of catalytic transformations. Future research could explore its use in asymmetric catalysis to produce chiral building blocks for the pharmaceutical industry. The pyridine nitrogen can act as a directing group or a ligand for transition metal catalysts, enabling novel C-H activation and cross-coupling reactions. The dicarbonyl moiety can also participate in a range of catalytic transformations to build molecular complexity. researchgate.net
| Potential Catalytic Transformation | Description | Potential Outcome |
| Asymmetric Hydrogenation | The selective addition of hydrogen across a double bond to create a specific stereoisomer. | Access to enantiomerically pure compounds for pharmaceutical applications. |
| C-H Activation | The direct functionalization of carbon-hydrogen bonds. | More efficient and atom-economical synthesis of complex molecules. |
| Cross-Coupling Reactions | The formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. | Construction of a diverse library of derivatives with varied functionalities. |
Potential for Advanced Materials Science Applications
The potential applications of this compound in materials science remain largely unexplored. Its ability to coordinate with metal ions through the pyridine nitrogen and the dicarbonyl oxygen atoms suggests its potential use in the development of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing. Furthermore, the molecule could serve as a building block for functional polymers or organic electronic materials.
Q & A
Q. What are the recommended synthetic routes for 2-(Pyridine-4-carbonyl)cyclopentan-1-one?
The synthesis of this compound can involve Friedel-Crafts acylation or nucleophilic acyl substitution. A common approach uses cyclopentanone as the starting material, reacting it with a pyridine-4-carbonyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reaction purification via column chromatography (using petroleum ether/ethyl acetate gradients) and recrystallization yields the pure product. Reaction monitoring by TLC and intermediate characterization via NMR are critical .
Q. How should researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- NMR : Look for distinct signals corresponding to the cyclopentanone carbonyl proton (δ ~2.4–2.6 ppm, multiplet) and pyridyl protons (δ ~7.5–8.5 ppm, aromatic region). For example, analogous cyclopentanone derivatives show cyclopentane ring protons at δ ~1.7–2.2 ppm (multiplet) .
- Mass Spectrometry : Exact mass determination (e.g., [M+H]⁺) should match the molecular formula (C₁₁H₉NO₂; exact mass 187.0633).
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for cyclopentanone, ~1650 cm⁻¹ for pyridine carbonyl) .
Q. What safety protocols are essential when handling this compound?
Standard laboratory precautions include:
- Use of nitrile gloves, safety goggles, and a fume hood to avoid inhalation/contact.
- Storage in a cool, dry environment (<4°C) under inert gas (e.g., N₂) to prevent degradation.
- Refer to safety data sheets (SDS) for spill management and disposal guidelines. Compounds with similar structures (e.g., 2-(4-fluorophenyl)cyclobutan-1-one) require these protocols due to potential irritancy .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
Molecular docking and dynamics simulations are used to assess interactions with biological targets. For example, cyclopentanone derivatives like (E)-2-(4-methoxybenzylidene)cyclopentan-1-one show anti-Alzheimer’s activity via acetylcholinesterase (AChE) inhibition (binding energy: −9.2 kcal/mol). Software like AutoDock Vina and Schrödinger Suite can model ligand-receptor interactions, while in silico ADMET predictions evaluate pharmacokinetics .
Q. How to address contradictions in reported biological activities of structurally similar compounds?
Contradictions may arise from substituent effects or assay variability. Strategies include:
- Comparative Studies : Test derivatives under identical conditions (e.g., 2-(4-Chlorophenyl) vs. 4-Fluorophenyl analogs) using standardized enzyme inhibition assays (e.g., AChE IC₅₀).
- Structural Analysis : Correlate bioactivity with electronic (Hammett σ) or steric parameters of substituents. For instance, methoxy groups enhance blood-brain barrier penetration in neurological studies .
Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?
- In Vitro Assays : Use fluorometric or colorimetric kits (e.g., Ellman’s method for cholinesterase activity) with purified enzymes.
- In Vivo Models : Evaluate cognitive effects in rodent Y-maze or Morris water maze tests (e.g., scopolamine-induced amnesia models). Dose-response studies (1–10 mg/kg) and statistical validation (ANOVA with Tukey’s post hoc test) are critical .
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
